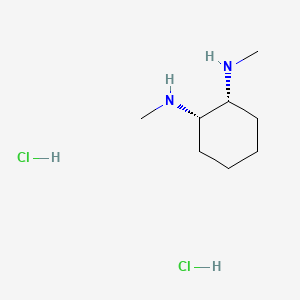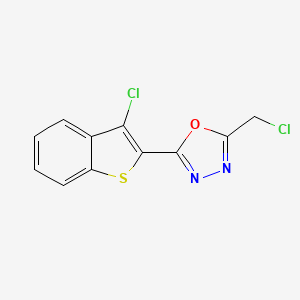
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane is a highly specialized organosilicon compound. It is characterized by its unique structure, which includes multiple silicon and oxygen atoms arranged in a cyclic pattern. This compound is known for its stability and resistance to various chemical reactions, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane typically involves the reaction of methylchlorosilanes with siloxanes under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the cyclic structure. Catalysts such as platinum or palladium are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane primarily undergoes substitution reactions due to the presence of silicon atoms. It is resistant to oxidation and reduction reactions, which is attributed to its stable cyclic structure.
Common Reagents and Conditions
Common reagents used in substitution reactions include halogens and organometallic compounds. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bonds. Solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions are typically modified siloxanes with different functional groups attached to the silicon atoms. These products can be further utilized in various applications, including the production of advanced materials and coatings.
Applications De Recherche Scientifique
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane involves its interaction with various molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes, which can be used to modify the properties of materials. The compound’s stability and resistance to degradation make it an ideal candidate for long-term applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,4,6,6,8,8,10,10-Decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
- 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilecane
Uniqueness
Compared to similar compounds, 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane offers enhanced stability and resistance to chemical reactions. Its unique cyclic structure with multiple silicon and oxygen atoms provides superior performance in various applications, making it a preferred choice in both research and industrial settings.
Propriétés
Formule moléculaire |
C9H27O5Si5 |
|---|---|
Poids moléculaire |
355.73 g/mol |
InChI |
InChI=1S/C9H27O5Si5/c1-15-10-16(2,3)12-18(6,7)14-19(8,9)13-17(4,5)11-15/h1-9H3 |
Clé InChI |
JRHXLTMJBBHGCR-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)
![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)











